molecular formula C12H19NO B12743884 1-(3-ethoxyphenyl)-N-methylpropan-2-amine CAS No. 959219-61-5

1-(3-ethoxyphenyl)-N-methylpropan-2-amine

Cat. No.: B12743884
CAS No.: 959219-61-5
M. Wt: 193.28 g/mol
InChI Key: HDBAKCIGTQDZLE-UHFFFAOYSA-N
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Description

1-(3-ethoxyphenyl)-N-methylpropan-2-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of an ethoxy group attached to the phenyl ring and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethoxyphenyl)-N-methylpropan-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of 3-ethoxyphenylacetonitrile with methylamine, followed by reduction of the resulting imine. The reaction conditions typically involve the use of a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and reductive amination are commonly employed techniques in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(3-ethoxyphenyl)-N-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as LiAlH4 or NaBH4 to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the amine group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in THF, NaBH4 in ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenethylamines.

Scientific Research Applications

1-(3-ethoxyphenyl)-N-methylpropan-2-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-ethoxyphenyl)-N-methylpropan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methoxyphenyl)-N-methylpropan-2-amine
  • 1-(3-hydroxyphenyl)-N-methylpropan-2-amine
  • 1-(3-chlorophenyl)-N-methylpropan-2-amine

Uniqueness

1-(3-ethoxyphenyl)-N-methylpropan-2-amine is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, pharmacokinetics, and pharmacodynamics, making it a compound of interest for further study.

Properties

CAS No.

959219-61-5

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

1-(3-ethoxyphenyl)-N-methylpropan-2-amine

InChI

InChI=1S/C12H19NO/c1-4-14-12-7-5-6-11(9-12)8-10(2)13-3/h5-7,9-10,13H,4,8H2,1-3H3

InChI Key

HDBAKCIGTQDZLE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)CC(C)NC

Origin of Product

United States

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